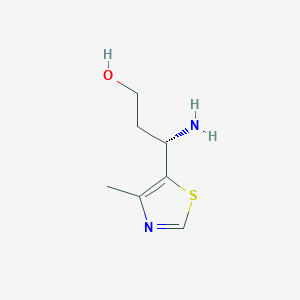![molecular formula C10H9ClN2S B13074021 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the fourth position, a cyclopropyl group at the fifth position, and a methyl group at the second position of the thieno[2,3-D]pyrimidine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-4-methylthieno[2,3-D]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding carboxylic acid or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
- Substituted derivatives (e.g., amines, thiols, alkoxides)
- Oxidized derivatives (e.g., carboxylic acids, aldehydes)
- Reduced derivatives (e.g., alcohols, hydrocarbons)
科学的研究の応用
Chemistry: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promising activity in various in vitro assays, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with specific biological targets makes it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic applications are being explored in the field of medicinal chemistry. It is investigated for its potential as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity and structural features make it a valuable component in the production of high-value chemical products.
作用機序
The mechanism of action of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to interact with microbial enzymes makes it a potential antimicrobial agent.
類似化合物との比較
- 4-Chloro-2-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-D]pyrimidine
- 4-Chloro-5-methylthieno[2,3-D]pyrimidine
Comparison: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is unique due to the presence of both a cyclopropyl group and a methyl group on the thienopyrimidine core. This combination of substituents imparts distinct physicochemical properties and reactivity to the compound. Compared to similar compounds, it may exhibit different biological activities and selectivity towards specific targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H9ClN2S |
|---|---|
分子量 |
224.71 g/mol |
IUPAC名 |
4-chloro-5-cyclopropyl-2-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-7(6-2-3-6)4-14-10(8)13-5/h4,6H,2-3H2,1H3 |
InChIキー |
OORYXDHMURYMHT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CS2)C3CC3)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


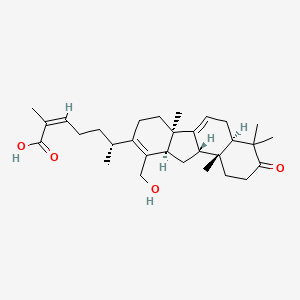
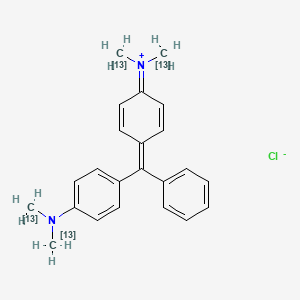
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
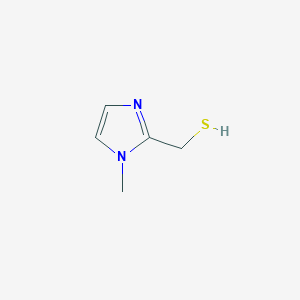
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
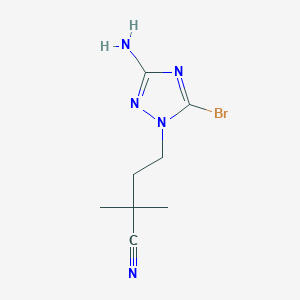
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
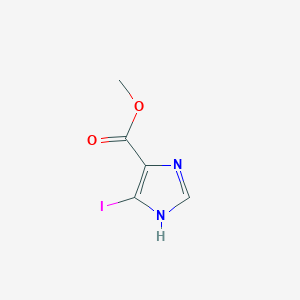
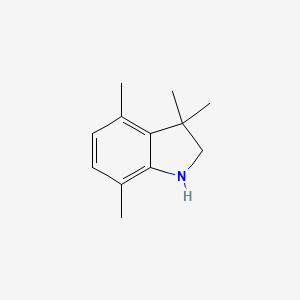
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
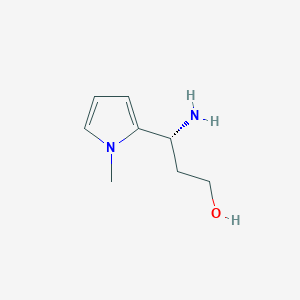
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
